Cas no 884520-97-2 (2,2,2-trichloroethyl trifluoromethanesulfonate)

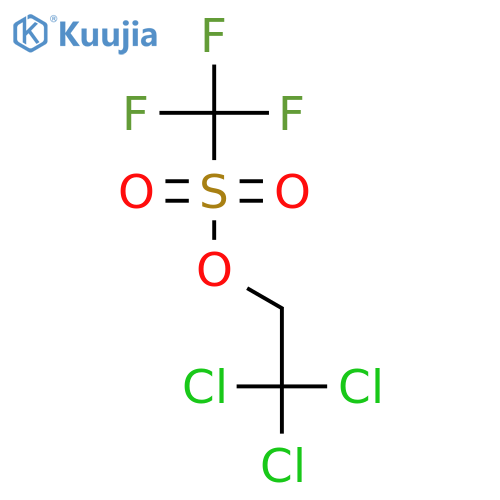

884520-97-2 structure

商品名:2,2,2-trichloroethyl trifluoromethanesulfonate

2,2,2-trichloroethyl trifluoromethanesulfonate 化学的及び物理的性質

名前と識別子

-

- METHANESULFONIC ACID, TRIFLUORO-, 2,2,2-TRICHLOROETHYL ESTER

- Methanesulfonic acid, 1,1,1-trifluoro-, 2,2,2-trichloroethyl ester

- 2,2,2-trichloroethyl trifluoromethanesulfonate

- 884520-97-2

- 2,2,2-Trichloroethyl triflate

- JKB52097

- SCHEMBL991409

- 2,2,2-trichloroethyltrifluoromethanesulfonate

- EN300-122985

-

- インチ: InChI=1S/C3H2Cl3F3O3S/c4-2(5,6)1-12-13(10,11)3(7,8)9/h1H2

- InChIKey: IJUHGAPHHHTBAH-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 279.874233Da

- どういたいしつりょう: 279.874233Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 260

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 51.8Ų

- 疎水性パラメータ計算基準値(XlogP): 2.7

2,2,2-trichloroethyl trifluoromethanesulfonate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-122985-0.5g |

2,2,2-trichloroethyl trifluoromethanesulfonate |

884520-97-2 | 95% | 0.5g |

$613.0 | 2023-06-08 | |

| Enamine | EN300-122985-10.0g |

2,2,2-trichloroethyl trifluoromethanesulfonate |

884520-97-2 | 95% | 10g |

$3376.0 | 2023-06-08 | |

| Enamine | EN300-122985-0.05g |

2,2,2-trichloroethyl trifluoromethanesulfonate |

884520-97-2 | 95% | 0.05g |

$182.0 | 2023-06-08 | |

| Chemenu | CM481951-250mg |

2,2,2-trichloroethyl trifluoromethanesulfonate |

884520-97-2 | 95%+ | 250mg |

$469 | 2023-03-05 | |

| 1PlusChem | 1P01A455-50mg |

2,2,2-trichloroethyl trifluoromethanesulfonate |

884520-97-2 | 95% | 50mg |

$273.00 | 2025-03-04 | |

| 1PlusChem | 1P01A455-500mg |

2,2,2-trichloroethyl trifluoromethanesulfonate |

884520-97-2 | 95% | 500mg |

$814.00 | 2025-03-04 | |

| A2B Chem LLC | AV50745-2.5g |

2,2,2-trichloroethyl trifluoromethanesulfonate |

884520-97-2 | 95% | 2.5g |

$1655.00 | 2024-04-19 | |

| A2B Chem LLC | AV50745-100mg |

2,2,2-trichloroethyl trifluoromethanesulfonate |

884520-97-2 | 95% | 100mg |

$322.00 | 2024-04-19 | |

| Enamine | EN300-122985-2500mg |

2,2,2-trichloroethyl trifluoromethanesulfonate |

884520-97-2 | 95.0% | 2500mg |

$1539.0 | 2023-10-02 | |

| Aaron | AR01A4DH-5g |

2,2,2-trichloroethyl trifluoromethanesulfonate |

884520-97-2 | 95% | 5g |

$3156.00 | 2023-12-14 |

2,2,2-trichloroethyl trifluoromethanesulfonate 関連文献

-

1. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

-

Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

884520-97-2 (2,2,2-trichloroethyl trifluoromethanesulfonate) 関連製品

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量